molecular formula C7H14O2S B1531534 (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol CAS No. 2165989-41-1

(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

Cat. No. B1531534
CAS RN: 2165989-41-1
M. Wt: 162.25 g/mol
InChI Key: ZYAVGDRSAXWKAB-RNFRBKRXSA-N
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Description

(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol, abbreviated as (3R,4R)-4-P2SO, is a sulfur-containing compound of the oxolane family. It is a secondary alcohol and has a molecular weight of 156.21 g/mol. It is a colorless liquid with a boiling point of 144 °C and a melting point of -51 °C. (3R,4R)-4-P2SO has been extensively studied due to its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Catalysis and Chemical Synthesis

The compound (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol shows potential applications in catalysis and chemical synthesis. Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes and ketones to produce potential platform chemicals, including [1,3]dioxan-5-ols, which are valuable as precursors for 1,3-propanediol derivatives. This research highlights the role of similar compounds in the development of novel chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) reported on the catalytic reactions of 4-yn-1-ones to produce various heterocyclic derivatives, including dioxolane, under oxidative carbonylation conditions. These syntheses contribute to the development of compounds with potential pharmaceutical applications (Bacchi et al., 2005).

Multifunctional Ligands in Metal Complexes

The study by Basiak et al. (2015) used a similar compound, 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol, as a multifunctional ligand in reactions with aluminum trialkyls. This research provides insight into the use of sulfur and nitrogen-containing compounds as ligands in metal complexes, which are relevant in catalysis and material science (Basiak et al., 2015).

Lipase-Catalyzed Synthesis and Antifungal Activity

Borowiecki and colleagues (2013) conducted a study on the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, demonstrating its potential in biocatalysis and its inhibitory activity against pathogenic fungi. This highlights the importance of similar sulfur-containing compounds in medicinal chemistry and enzymatic synthesis (Borowiecki, Fabisiak, & Ochal, 2013).

properties

IUPAC Name

(3R,4R)-4-propan-2-ylsulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAVGDRSAXWKAB-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol
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Reactant of Route 4
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Reactant of Route 5
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

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